Butanedioic acid, 3-hydroxy-2,2-dimethyl-

Description

Significance of Dicarboxylic Acids in Organic Synthesis and Biochemistry

Dicarboxylic acids, organic compounds featuring two carboxylic acid (-COOH) functional groups, are fundamental molecules in both synthetic chemistry and the biological sciences. longdom.orgwikipedia.org Their dual functionality makes them exceptionally versatile building blocks in organic synthesis. longdom.org They can be readily converted into more reactive intermediates, such as acid chlorides or anhydrides, which serve as precursors for a wide array of other molecules, including esters and amides. longdom.org This reactivity is harnessed in the industrial production of polymers; for instance, dicarboxylic acids like adipic acid are crucial monomers, reacting with diols to form polyesters and with diamines to create polyamides, such as nylon. longdom.orgfiveable.me Furthermore, their participation in reactions like Diels-Alder cycloadditions and oxidative cleavage makes them invaluable for constructing complex cyclic compounds, which are often scaffolds for pharmaceuticals and natural products. longdom.org

In the realm of biochemistry, dicarboxylic acids are central to metabolism. Succinic acid and fumaric acid, for example, are key intermediates in the citric acid cycle, a fundamental metabolic pathway for energy production in all aerobic organisms. wikipedia.org Dicarboxylic acids also arise from the ω-oxidation of fatty acids, an alternative metabolic route that becomes significant when the primary β-oxidation pathway is overloaded or impaired. nih.govnih.gov This pathway, primarily active in the liver and kidneys, helps to mitigate the toxic effects of fatty acid accumulation. nih.gov Beyond metabolism, certain dicarboxylic acids serve specific physiological roles; succinic acid can act as a buffering agent, while others are used in medicine and as food additives to regulate acidity. longdom.orgatamanchemicals.com

Overview of Branched-Chain Hydroxy Acids and Their Structural Diversity

Branched-chain hydroxy acids (BCHAs) are a class of molecules characterized by a carboxylic acid group, a hydroxyl (-OH) group, and a non-linear carbon chain. nih.gov Their structural diversity stems from the position and nature of the branching, which typically involves methyl groups. Common structural motifs include the iso form, where a methyl group is on the penultimate carbon, and the anteiso form, where it is on the antepenultimate carbon. mdpi.com

The biosynthesis of many branched-chain acids is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. mdpi.com These essential amino acids can be converted into branched-chain α-ketoacids, which are then further metabolized. mdpi.com In some metabolic pathways, these ketoacids can be reduced to form branched-chain α-hydroxy acids. nih.gov For example, bioactive metabolites such as 2-hydroxy isocaproic acid (HICA) and 2-hydroxy-3-methyl isovaleric acid (HMVA) are produced by certain bacteria through the metabolism of BCAAs. nih.gov

The structural diversity is not limited to simple branching. The carbon skeleton can be further functionalized, as seen in ω-hydroxyacids, which bear a hydroxyl group on the terminal carbon. researchgate.net The combination of branching and hydroxylation creates chiral centers, leading to stereoisomeric forms with potentially distinct biological activities. This structural complexity allows them to participate in a wide range of biological functions, from acting as signaling molecules to serving as components of complex lipids, such as in the lipopolysaccharides of certain bacteria. wikipedia.orgnih.gov

Rationale for Research Focus on Butanedioic Acid, 3-hydroxy-2,2-dimethyl-

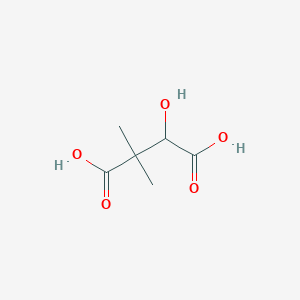

The specific focus on Butanedioic acid, 3-hydroxy-2,2-dimethyl- stems from its unique molecular architecture, which combines the key features of the aforementioned compound classes. It is a dicarboxylic acid, a branched-chain acid, and a hydroxy acid. This trifecta of functional groups within a relatively small molecule makes it a subject of significant chemical and biological interest.

The structure features a butanedioic acid (succinic acid) backbone, which is known for its metabolic relevance. wikipedia.org The presence of two methyl groups on the same carbon (a gem-dimethyl group) at the C-2 position introduces significant steric hindrance, which can influence its reactivity and how it interacts with biological systems compared to its linear counterpart. The hydroxyl group at the C-3 position adds a polar, reactive site and creates a chiral center, allowing for potential stereospecific interactions.

Preliminary research has suggested that this compound may possess several interesting biological activities. smolecule.com Studies have explored its potential as an antioxidant, capable of neutralizing harmful free radicals, and as a metabolic modulator. smolecule.com There is also initial evidence suggesting it might have antitumor properties, though extensive research is needed to validate these early findings. smolecule.com The rationale for continued research is therefore driven by the need to understand how its distinct structural features—the dicarboxylic acid nature, the gem-dimethyl branching, and the hydroxyl group—collectively contribute to these potential biological effects and to explore its utility as a novel chemical scaffold.

Data Tables

Table 1: Physicochemical Properties of (3R)-3-hydroxy-2,2-dimethylbutanedioic acid This table presents predicted data for a specific stereoisomer of the target compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | PubChemLite uni.lu |

| Monoisotopic Mass | 162.05283 Da | PubChemLite uni.lu |

| Predicted XlogP | -0.4 | PubChemLite uni.lu |

| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 127.8 Ų | PubChemLite uni.lu |

| Predicted CCS for [M+H]⁺ | 131.4 Ų | PubChemLite uni.lu |

| Predicted CCS for [M+Na]⁺ | 137.5 Ų | PubChemLite uni.lu |

Data is computationally predicted and sourced from the PubChemLite database.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAIICDEQGEQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405028 | |

| Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23394-55-0 | |

| Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Butanedioic Acid, 3 Hydroxy 2,2 Dimethyl and Its Esters

Detection and Quantification in Botanical Extracts

The presence of Butanedioic acid, 3-hydroxy-2,2-dimethyl- and its esters has been documented in several plant species through detailed phytochemical analyses. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying these volatile and semi-volatile compounds in complex extracts.

Presence of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester in Hibiscus sabdariffa L. (Roselle)

Analysis of the volatile components from the calyces of Hibiscus sabdariffa L., commonly known as Roselle, has identified the presence of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester. In one study utilizing GC-MS, this compound was found to constitute a notable portion of the plant's volatile profile.

Table 1: Relative Abundance of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester in Hibiscus sabdariffa

| Compound | Plant Part | Analytical Method | Relative Abundance (%) |

|---|---|---|---|

| Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | Calyces | GC-MS | 6.22 |

This table presents data from a GC-MS analysis of volatile compounds in Hibiscus sabdariffa L. repec.org

Identification of (R)-Butanedioic acid, 3-hydroxy-2,2-dimethyl, dimethyl ester in Garcinia pedunculata Roxb.

A phytochemical investigation of the methanol (B129727) extract from the dried fruit pericarp of Garcinia pedunculata Roxb. led to the identification of the (R)-enantiomer of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, dimethyl ester. repec.orgconscientiabeam.com This compound was detected as a significant component in the GC-MS analysis. repec.orgconscientiabeam.com The study, which focused on samples from the Bodoland Territorial Region of Assam, India, highlighted the diverse chemical composition of this indigenous fruit. repec.orgconscientiabeam.com

Table 2: GC-MS Analysis of Bioactive Compounds in Garcinia pedunculata Methanol Extract

| Compound | Peak Area (%) |

|---|---|

| Cyclopentanecarboxylicacid, 2-oxo-, ethyl ester | 23.60 |

| 1,3-dioxepane, 2-pentadecyl- | 22.39 |

| Butanedioic acid,3-hydroxy-2,2-dimethyl, dimethyl ester, (R) | 10.91 |

| N-[Carboxymethyl ]maleamic acid | 10.37 |

This table shows the relative peak areas of major compounds identified in the methanol extract of Garcinia pedunculata fruit pericarp. repec.orgconscientiabeam.com

Occurrence of Hydroxy-, dimethyl ester of Butanedioic acid in Melia azedarach leaves

The methanolic extract of Melia azedarach (Chinaberry) leaves has been found to contain Butanedioic acid, hydroxy-, dimethyl ester. mdpi.com This identification was part of a broader Gas Chromatography-Mass Spectrometry examination to determine the metabolite profile of the plant. mdpi.com The presence of this compound contributes to the complex chemical makeup of Melia azedarach leaves. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Isolation

The isolation of specific compounds like Butanedioic acid, 3-hydroxy-2,2-dimethyl- from plant sources is a multi-step process involving optimized extraction followed by systematic fractionation and purification.

Optimized Extraction Protocols from Plant Matrices

The initial step in isolating phytochemicals is the extraction process, which must be optimized to efficiently remove the target compounds from the plant material. nist.gov There is no universal extraction method; the procedure must be tailored to the specific plant matrix and the physicochemical properties of the target compound. nist.gov Key variables that influence extraction efficiency include the choice of solvent, temperature, and the extraction technique employed. nih.gov

Commonly used extraction procedures include maceration, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). conscientiabeam.com The selection of a solvent or a solvent system is critical. For instance, a mixture of ethanol (B145695) and water is often used, and the ratio can be optimized to maximize the yield of target compounds. researchgate.net For example, studies on other plant materials have shown that adjusting the ethanol concentration and temperature can significantly influence the extraction yield of organic acids. researchgate.net

Table 3: Overview of Plant Extraction Techniques

| Technique | Principle | Key Optimization Parameters |

|---|---|---|

| Maceration | Soaking plant material in a solvent (menstruum) over time to soften and dissolve soluble components. conscientiabeam.com | Solvent type, duration, agitation frequency. |

| Soxhlet Extraction | Continuous extraction using a specialized apparatus that cycles fresh, hot solvent over the sample. conscientiabeam.com | Solvent choice, cycle time, temperature. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. nih.gov | Ultrasound amplitude/frequency, temperature, solvent. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent, offering high selectivity and leaving no residue. nih.gov | Temperature, pressure, flow rate, presence of co-solvents (modifiers). |

This table summarizes various methods used for extracting bioactive compounds from plant materials. conscientiabeam.comnih.gov

Fractionation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Fractionation is the process of separating this mixture into simpler fractions. conscientiabeam.com This is typically achieved using chromatographic techniques, where compounds are separated based on their differential partitioning between a stationary phase and a mobile phase. conscientiabeam.com

A common strategy involves an initial separation using column chromatography or vacuum liquid chromatography (VLC) . In this step, the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and solvents of increasing polarity are passed through to elute different fractions. conscientiabeam.com For instance, the isolation of hibiscus acid dimethyl ester from a methanol extract of H. sabdariffa was achieved using VLC.

The resulting fractions are then analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target compound. These fractions may then be subjected to further purification steps, often involving High-Performance Liquid Chromatography (HPLC) , to isolate the compound in its pure form. conscientiabeam.com

Table 4: Common Fractionation and Purification Techniques

| Technique | Description | Application |

|---|---|---|

| Vacuum Liquid Chromatography (VLC) | A variation of column chromatography performed under vacuum to improve solvent flow rate and separation speed. | Rapid, preparative-scale fractionation of crude extracts. |

| Column Chromatography | A preparative technique used to separate components of a mixture based on their affinity for the stationary and mobile phases. conscientiabeam.com | Primary fractionation of extracts to yield semi-purified fractions. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution analytical and preparative technique that uses high pressure to pass the mobile phase through a column with small-particle stationary phase. conscientiabeam.com | Final purification of compounds to a high degree of purity. |

This table outlines common chromatographic strategies for purifying compounds from plant extracts. conscientiabeam.com

Advanced Analytical and Spectroscopic Characterization of Butanedioic Acid, 3 Hydroxy 2,2 Dimethyl

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the structure of molecules through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), polar molecules like hydroxy-dicarboxylic acids are typically derivatized to increase their volatility. Trimethylsilyl (B98337) (TMS) derivatization is a common method where active hydrogens on hydroxyl and carboxyl groups are replaced by a Si(CH₃)₃ group. The EI-MS analysis of the tris-TMS derivative of Butanedioic acid, 3-hydroxy-2,2-dimethyl- would be expected to yield a series of characteristic fragments.

The fragmentation of TMS derivatives of hydroxy acids is often directed by the silicon atoms. researchgate.net Alpha-cleavage (cleavage of the C-C bond adjacent to an oxygenated carbon) is a primary fragmentation pathway. For Butanedioic acid, 3-hydroxy-2,2-dimethyl-, cleavage between C2 and C3 is expected to be a dominant fragmentation route. The molecular ion (M⁺•) of the derivatized compound would be subjected to various cleavages, leading to the fragments detailed below.

Table 1: Predicted EI-MS Fragmentation of Tris-TMS-Butanedioic acid, 3-hydroxy-2,2-dimethyl-

| m/z (mass/charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| M⁺• | [C₁₅H₃₄O₅Si₃]⁺• | Molecular Ion |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety, a characteristic fragmentation for TMS derivatives. chalmers.se |

| M-89 | [M - OSi(CH₃)₃]⁺ | Loss of a trimethylsiloxy group. |

| M-117 | [M - COOSi(CH₃)₃]⁺ | Loss of the trimethylsilyl carboxylate group. |

| Cleavage C2-C3 | [C(CH₃)₂COOTMS]⁺ | Alpha-cleavage, resulting in an ion containing the gem-dimethyl and one carboxylate group. |

| Cleavage C2-C3 | [CH(OTMS)COOTMS]⁺ | Alpha-cleavage, resulting in an ion containing the hydroxyl and the second carboxylate group. |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the analysis of the underivatized compound, typically using soft ionization techniques like electrospray ionization (ESI). In negative ion mode ESI, the molecule readily forms a deprotonated molecular ion, [M-H]⁻. In an MS/MS experiment, this precursor ion is selected and fragmented to produce product ions, which are highly specific to the molecule's structure. This technique is exceptionally useful for quantifying trace amounts of the compound in complex biological matrices. nih.govlongdom.org

For Butanedioic acid, 3-hydroxy-2,2-dimethyl- ([M-H]⁻ at m/z 161.04), characteristic fragmentation would involve the neutral losses of water (H₂O) and carbon dioxide (CO₂).

Table 2: Predicted MS/MS Transitions for Butanedioic acid, 3-hydroxy-2,2-dimethyl-

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Predicted Origin |

|---|---|---|---|

| 161.04 | 143.03 | H₂O (18.01) | Loss of the hydroxyl group and a proton. |

| 161.04 | 117.04 | CO₂ (44.00) | Loss of a carboxyl group. |

| 143.03 | 99.04 | CO₂ (44.00) | Subsequent loss of a carboxyl group from the [M-H-H₂O]⁻ ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

The structure of Butanedioic acid, 3-hydroxy-2,2-dimethyl- suggests distinct signals in both ¹H and ¹³C NMR spectra. The presence of a chiral center at C3 implies that the two methyl groups at C2 are diastereotopic and should, in principle, be chemically non-equivalent, giving rise to two separate signals. Similarly, the protons on these methyl groups would also be non-equivalent. However, in practice, this difference may be very small and might not be resolved depending on the solvent and magnetic field strength. For the purpose of this prediction, they are treated as potentially distinct.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12-13 | Broad Singlet | 2H | COOH | Acidic protons of the two carboxyl groups; position is concentration and solvent dependent. |

| ~4.3 | Singlet | 1H | H-3 | Proton on the carbon bearing the hydroxyl group (methine proton). |

| ~1.25 | Singlet | 3H | CH₃ (C2) | One of the two gem-dimethyl groups. |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~178 | C-1 (COOH) | Carboxylic acid carbon adjacent to the quaternary center. |

| ~175 | C-4 (COOH) | Carboxylic acid carbon adjacent to the methine. |

| ~75 | C-3 | Carbon bearing the hydroxyl group (methine carbon). |

| ~48 | C-2 | Quaternary carbon bearing the gem-dimethyl groups. |

| ~22 | CH₃ (on C2) | Carbon of one of the gem-dimethyl groups. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the carbon skeleton connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be expected to be very simple, primarily showing a cross-peak only if there were coupling between the H-3 proton and the hydroxyl proton (often suppressed by exchange with a deuterated solvent). No H-H coupling is expected along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is essential for assigning carbon signals based on their attached protons. nih.gov

Table 5: Predicted HSQC Correlations

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |

|---|---|---|

| ~4.3 | ~75 | H-3 to C-3 |

| ~1.25 | ~22 | CH₃ protons to their carbon |

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure, especially around non-protonated (quaternary) centers.

Table 6: Predicted Key HMBC Correlations

| Proton Signal | Correlated Carbon Signals (over 2-3 bonds) | Structural Information Confirmed |

|---|---|---|

| H-3 (~4.3 ppm) | C-1, C-2, C-4, and the two CH₃ carbons | Confirms the connectivity of C-3 to C-2 and C-4. |

| CH₃ protons (~1.25 ppm) | C-1, C-2, C-3, and the other CH₃ carbon | Confirms the gem-dimethyl group is attached to C-2, and C-2 is connected to C-1 and C-3. |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.

The spectrum of Butanedioic acid, 3-hydroxy-2,2-dimethyl- would be dominated by absorptions from the O-H and C=O bonds of the carboxylic acid and alcohol functional groups. youtube.commdpi.com The O-H stretching region is typically very broad due to extensive hydrogen bonding. nih.gov

Table 7: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 2500 | O-H stretch | Very broad band from carboxylic acid (dimer) and alcohol O-H, indicative of strong hydrogen bonding. |

| 2980 - 2850 | C-H stretch | Aliphatic C-H bonds of the methyl groups. |

| 1720 - 1680 | C=O stretch | Sharp, strong absorption from the carboxylic acid carbonyl groups. May appear as a single or split peak. |

| 1470 - 1430 | O-H bend | In-plane bending of the carboxylic acid O-H. |

| 1300 - 1200 | C-O stretch | Stretching of the C-O single bonds in the carboxylic acid groups. |

Infrared (IR) Spectroscopy Analysis of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The analysis of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester, reveals a characteristic spectrum consistent with its molecular structure, which includes ester groups, a hydroxyl group, and alkyl chains. The presence of the ester functional groups is particularly prominent, typically exhibiting a pattern of three strong absorption bands. spectroscopyonline.com

The most significant signal in the IR spectrum of an ester is the carbonyl (C=O) stretch. spectroscopyonline.com This bond produces a strong, sharp peak generally found in the region of 1800-1600 cm⁻¹. spectroscopyonline.com For saturated aliphatic esters like the diethyl ester of 3-hydroxy-2,2-dimethylbutanedioic acid, this peak is expected around 1740-1720 cm⁻¹.

In addition to the carbonyl stretch, esters are characterized by two distinct carbon-oxygen (C-O) single bond stretches. spectroscopyonline.com These absorptions contribute to what is often termed the "fingerprint region" of the spectrum, as their exact position can be highly specific to the molecule's structure. One C-O stretch corresponds to the bond between the carbonyl carbon and the oxygen atom, while the other relates to the bond between the oxygen atom and the alkyl group of the ester. These two C-O stretching vibrations typically result in intense peaks between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Furthermore, the presence of a hydroxyl (-OH) group in the molecule will produce a broad absorption band in the higher wavenumber region, typically around 3500-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The spectrum will also feature C-H stretching and bending vibrations from the methyl (CH₃) and ethyl (CH₂CH₃) groups in the molecule.

Table 1: Characteristic Infrared (IR) Absorption Bands for Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

|---|---|---|---|

| ~3500-3200 | O-H | Stretch, H-bonded | Strong, Broad |

| ~2980-2850 | C-H | Stretch (Alkyl) | Medium-Strong |

| ~1740-1720 | C=O | Stretch (Ester) | Strong |

| ~1470-1450 | C-H | Bend (CH₂) | Variable |

| ~1375-1365 | C-H | Bend (CH₃) | Variable |

| ~1300-1000 | C-O | Stretch (Ester) | Strong (two bands) |

Note: The exact positions of the peaks can vary based on the sample phase (e.g., vapor, liquid, solid) and solvent used. nih.gov

Raman Spectroscopy Applications for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique spectral fingerprint for a given compound. nih.gov It serves as a complementary method to IR spectroscopy, as it is based on the inelastic scattering of light, whereas IR is based on absorption. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon backbone and specific functional groups of molecules like Butanedioic acid, 3-hydroxy-2,2-dimethyl-.

For Butanedioic acid, 3-hydroxy-2,2-dimethyl-, Raman spectroscopy can be used to create a distinct molecular fingerprint based on its constituent parts:

Carboxylic Acid Groups (-COOH): The C=O stretching vibration in the carboxylic acid dimers typically appears as a strong band in the Raman spectrum. The O-H stretching of the carboxylic acid group also provides a characteristic, albeit often broad, signal.

Dimethyl Group (-C(CH₃)₂): The symmetric and asymmetric stretching and bending vibrations of the two methyl groups attached to the same carbon atom (a gem-dimethyl group) give rise to distinct and identifiable Raman bands.

By analyzing the precise position, intensity, and polarization of these Raman bands, a detailed and unique molecular profile can be established. nih.gov This "fingerprint" or "barcode" allows for the unambiguous identification of the compound and can even be used to study conformational changes in the molecule. nih.govsoton.ac.uk Advanced computational methods can be combined with Raman spectroscopy to classify and differentiate between structurally similar molecules with high accuracy. nih.gov The technique's ability to analyze samples in aqueous solutions with minimal interference from water makes it a valuable tool for studying dicarboxylic acids in various environments. researchwithrutgers.com

Synthetic Methodologies and Enantioselective Approaches to Butanedioic Acid, 3 Hydroxy 2,2 Dimethyl

Chemoenzymatic Synthesis of Hydroxylated Dicarboxylic Acids

The convergence of biological catalysts with traditional chemical synthesis provides powerful and green alternatives for the production of chiral molecules. For the synthesis of 3-hydroxy-2,2-dimethylbutanedioic acid, chemoenzymatic strategies offer elegant solutions for establishing the critical C3 stereocenter.

Enantioselective Transformations Mediated by Biocatalysts (e.g., Hydrolases, Dehydrogenases)

Biocatalysts, particularly enzymes from the hydrolase and dehydrogenase families, are instrumental in achieving high enantioselectivity in the synthesis of hydroxylated acids. A primary strategy involves the kinetic resolution of a racemic mixture.

Hydrolase-Catalyzed Kinetic Resolution: Lipases, a subclass of hydrolases, are widely employed for their ability to selectively acylate or hydrolyze one enantiomer in a racemic mixture, leaving the other enantiomer untouched. A plausible route to enantiomerically enriched 3-hydroxy-2,2-dimethylbutanedioic acid would involve the synthesis of a racemic diethyl ester of the target compound. This racemic ester could then be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica Lipase B (CALB). nih.govnih.gov

In this scenario, the lipase would selectively hydrolyze one enantiomer of the diester to the corresponding dicarboxylic acid, allowing for separation from the unreacted ester enantiomer. Alternatively, in a non-aqueous solvent, a racemic version of the hydroxy dicarboxylic acid could be selectively esterified. The efficiency of such a resolution is determined by the enantiomeric ratio (E value), with high E values being indicative of excellent selectivity. gsartor.orgu-szeged.hu

Table 4.1: Hypothetical Lipase-Catalyzed Resolution Data

| Biocatalyst | Reaction Type | Substrate | Product 1 (ee) | Product 2 (ee) | Conversion |

| Immobilized CALB | Hydrolysis | (±)-diethyl 3-hydroxy-2,2-dimethylbutanedioate | (R)-acid (>99%) | (S)-ester (>95%) | ~50% |

| Pseudomonas fluorescens Lipase | Acylation | (±)-3-hydroxy-2,2-dimethylbutanedioic acid | (R)-ester (>98%) | (S)-acid (>95%) | ~50% |

Note: This table is illustrative, based on typical lipase resolution performance for similar substrates. researchgate.net

Dehydrogenase and Reductase-Mediated Synthesis: Another powerful biocatalytic approach involves the asymmetric reduction of a precursor molecule. Ene-reductases (ERs) are capable of highly stereoselective reduction of carbon-carbon double bonds. mdpi.com A precursor such as 2,2-dimethyl-3-oxosuccinic acid or an unsaturated analog like diethyl 2,2-dimethylitaconate could be synthesized. The subsequent reduction of the ketone or double bond, mediated by a selected dehydrogenase or reductase, could establish the desired chirality at the C3 position. For instance, studies have shown successful asymmetric reduction of various itaconate derivatives to chiral methylsuccinates using ene-reductases from organisms like Saccharomyces eubayanus. mdpi.com

Stereochemical Control in Chiral Auxiliary-Based Syntheses

Chiral pool synthesis offers a robust method for controlling stereochemistry by starting with an enantiomerically pure building block. researchgate.net Naturally occurring hydroxy acids like L- or D-malic acid can be chemically modified to serve as precursors. For example, (S)-malic acid could be converted to a derivative where the C2 hydroxyl group is protected and the carboxylic acids are converted to esters. Subsequent chemical steps could be employed to introduce the gem-dimethyl group at the C2 position, potentially via methylation of an enolate, while the original stereocenter from malic acid directs the stereochemical outcome of subsequent transformations. The use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction and then removed, is another established strategy in asymmetric synthesis.

Chemical Synthesis Strategies for the 3-hydroxy-2,2-dimethylbutanedioic Acid Core

Purely chemical methods provide versatile and scalable routes to the target molecule, with a focus on constructing the carbon skeleton and installing the required functional groups with stereochemical precision.

Carbon-Carbon Bond Forming Reactions for Geminal Dimethyl Substitution

The creation of the C2 quaternary center, substituted with two methyl groups, is a key challenge. The Reformatsky reaction is a classic and highly effective method for this type of transformation. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.com

A plausible route to diethyl 3-hydroxy-2,2-dimethylbutanedioate would involve the reaction of a pyruvate (B1213749) ester (acting as the ketone component) with an ethyl 2-bromo-2-methylpropanoate (B8525525) (an α-halo ester with the requisite gem-dimethyl precursor). The zinc first inserts into the carbon-bromine bond of the haloester to form an organozinc reagent (a Reformatsky enolate), which then adds to the ketone of the pyruvate. Subsequent acidic workup yields the β-hydroxy ester structure. nih.govorganic-chemistry.org

Table 4.2: Proposed Reformatsky Reaction for Synthesis

| Ketone Component | α-Halo Ester Component | Metal | Solvent | Expected Product |

| Diethyl pyruvate | Ethyl 2-bromo-2-methylpropanoate | Zinc (dust) | THF or Benzene/Ether | Diethyl 3-hydroxy-2,2-dimethylbutanedioate |

This one-pot reaction efficiently assembles the entire carbon framework of the target molecule. The product is generated as a racemate, which would require a subsequent resolution step (such as the chemoenzymatic methods described in 4.1.1) to isolate the individual enantiomers.

Diastereoselective and Enantioselective Hydroxylation Reactions at C3

An alternative to forming the C-O bond simultaneously with the carbon skeleton is to introduce it later in the synthesis via hydroxylation. This can be approached by either direct oxidation of a C-H bond or, more commonly, by the reduction of a ketone.

Reduction of a β-Keto Ester: A synthetic sequence could begin with the synthesis of a precursor like diethyl 2,2-dimethyl-3-oxobutane-dioate. This β-keto ester could then be reduced to the target hydroxyl compound. The stereochemistry of the hydroxyl group can be controlled through the choice of reducing agent.

Diastereoselective Reduction: If another chiral center is already present in the molecule, substrate-controlled reduction can lead to a high diastereomeric excess.

Enantioselective Reduction: For a prochiral ketone, using chiral reducing agents (e.g., borane (B79455) complexes with chiral oxazaborolidine catalysts) or asymmetric catalytic hydrogenation can produce the desired enantiomer with high enantiomeric excess.

Direct Hydroxylation: The direct hydroxylation of an enolate derived from diethyl 2,2-dimethylsuccinate is another possibility. While challenging, methods for the α-hydroxylation of esters exist, often employing strong bases to form the enolate followed by reaction with an electrophilic oxygen source like a peroxide or specific reagents like N-oxides. chemistryviews.org Furthermore, the syn-hydroxylation of an unsaturated precursor, such as diethyl 2,2-dimethyl-but-3-enedioate, using reagents like osmium tetroxide or potassium permanganate, could also be envisioned. libretexts.org

Derivatization and Functionalization for Research Applications

Once synthesized, 3-hydroxy-2,2-dimethylbutanedioic acid and its esters can be derivatized to facilitate analysis or to be used as building blocks in further research.

Analytical Derivatization: For research involving quantification in biological matrices, the carboxylic acid and hydroxyl functional groups often require derivatization to improve their chromatographic behavior and detection sensitivity, particularly for techniques like HPLC and LC-MS. Common derivatization strategies include:

Esterification: The carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters) to increase volatility for gas chromatography.

Fluorescent Tagging: The hydroxyl group can be reacted with fluorescent reagents to enable highly sensitive detection in HPLC. acs.org

Functionalization for Biological Screening: The core structure of 3-hydroxy-2,2-dimethylbutanedioic acid can serve as a scaffold for creating libraries of new compounds for biological testing. Research on the structurally similar compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrated that the parent ester can be readily converted into a variety of derivatives. rsc.org These transformations, which are applicable to the title compound, include:

Saponification: Hydrolysis of the esters to yield the corresponding carboxylic acid.

Amide Formation: Coupling of the carboxylic acid with various amines to produce a library of amides.

Hydrazinolysis: Reaction with hydrazine (B178648) to form hydrazides, which are themselves versatile intermediates.

Table 4.3: Potential Derivatives for Research Applications

| Starting Material | Reagent(s) | Derivative Class | Potential Application |

| Diethyl 3-hydroxy-2,2-dimethylbutanedioate | NaOH (aq), then H+ | Dicarboxylic acid | Precursor for amide coupling |

| 3-hydroxy-2,2-dimethylbutanedioic acid | Aniline, DCC/EDC | Diamide | Biological screening |

| 3-hydroxy-2,2-dimethylbutanedioic acid | Hydrazine | Dihydrazide | Synthetic intermediate |

| 3-hydroxy-2,2-dimethylbutanedioic acid | Acetic anhydride | Acetyl ester | Protecting group chemistry |

Esterification Reactions for Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl and dimethyl esters

The preparation of diethyl and dimethyl esters of 3-hydroxy-2,2-dimethylbutanedioic acid can be approached through several established synthetic routes for β-hydroxy esters. While specific literature detailing the synthesis of these exact esters is not abundant, analogous and general methods provide a clear pathway for their synthesis.

One of the most classic and effective methods for the synthesis of β-hydroxy esters is the Reformatsky reaction . wikipedia.orgnumberanalytics.com This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding lithium enolates or Grignard reagents, thus preventing self-condensation of the ester. wikipedia.org For the synthesis of diethyl 3-hydroxy-2,2-dimethylbutanedioate, this would involve the reaction of a pyruvate ester with an α-bromoester of a gem-dimethyl-substituted acetic acid in the presence of activated zinc. The reaction mechanism proceeds via the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming a zinc enolate which then adds to the carbonyl group of the pyruvate. wikipedia.org Subsequent acidic workup yields the desired β-hydroxy ester. wikipedia.org Various metals other than zinc, such as indium, samarium(II) iodide, and chromium(II) chloride, have also been employed in Reformatsky-type reactions, sometimes offering improved yields or stereoselectivities. wikipedia.orgbeilstein-journals.org

An alternative approach is the aldol (B89426) condensation , a fundamental carbon-carbon bond-forming reaction. nih.gov The synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans' chiral auxiliary methodology, a type of stereoselective aldol reaction. This method demonstrates the potential for controlling the stereochemistry at the hydroxyl-bearing carbon. nih.gov

Enantioselective approaches are crucial for obtaining specific stereoisomers, which can have different biological activities. Asymmetric transfer hydrogenation is one such method. For instance, the synthesis of chiral 3-aryl-3-hydroxypropanoic esters has been accomplished with high enantioselectivity using Ru(II) complexes as catalysts. While not directly applied to butanedioic acid, 3-hydroxy-2,2-dimethyl-, this methodology highlights a potential route for its enantioselective synthesis.

General esterification procedures, such as Fischer esterification, where a carboxylic acid is heated with an alcohol in the presence of an acid catalyst, could also be employed, although they may require protection of the hydroxyl group to prevent side reactions.

Table 1: Common Esters of Butanedioic acid, 3-hydroxy-2,2-dimethyl-

| Compound Name | Molecular Formula | PubChem CID |

| Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | C10H18O5 | 589302 |

| Butanedioic acid, 3-hydroxy-2,2-dimethyl-, dimethyl ester, (R)- | C8H14O5 | 22216525 |

Data sourced from PubChem.

Amidation and Other Carboxylic Acid Functionalizations

The conversion of the carboxylic acid groups of Butanedioic acid, 3-hydroxy-2,2-dimethyl- to amides is another important functionalization. This can be achieved through various amide bond-forming reactions, typically involving the activation of the carboxylic acid.

Standard coupling reagents are widely used for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for the amidation of carboxylic acids with primary and secondary amines. nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The use of HOBt minimizes side reactions and can help to reduce racemization if chiral centers are present. nih.gov A study on the amidation of electron-deficient amines and functionalized carboxylic acids found that a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt in acetonitrile (B52724) provided good to excellent yields of the corresponding amides. nih.gov

Another approach involves the direct reaction of esters with amines, known as transamidation . While this method can be effective, it often requires harsh conditions or specific catalysts. organic-chemistry.org

The synthesis of amides from α-hydroxy acids can sometimes be complicated by side reactions. For instance, in the synthesis of peptidomimetics containing α-hydroxy-β-amino acids, the formation of homobislactone byproducts has been observed, particularly when using sterically hindered amines or in the presence of a base. nih.gov This suggests that careful optimization of reaction conditions, such as the choice of coupling reagent and the avoidance of base, may be necessary to achieve high yields of the desired amide. nih.gov

The direct amination of α-hydroxy amides has been achieved using titanium tetrachloride (TiCl4) as a mediator. This method is notable for being free of additives, bases, and ligands and proceeds under mild conditions with a broad range of amines. nih.gov

Table 2: Related Amide Synthesis Research

| Reactants | Coupling Reagents/Method | Product Type | Key Findings | Reference |

| Carboxylic acids and amines | EDC, DMAP, HOBt | Functionalized amides | Effective for electron-deficient amines. | nih.gov |

| N(β)-protected α-hydroxy-β-amino acid and amine | Various coupling reagents | Dipeptides | Homobislactone formation identified as a major side reaction. | nih.gov |

| α-Hydroxy amides and various amines | TiCl4 | α-Amino amides | Direct, additive-free amination. | nih.gov |

| Carboxylic acids and amines | DCC, DMAP | Amide derivatives | Effective method for coupling under ordinary temperatures. | ajchem-a.com |

This table summarizes findings from related research that can inform the synthesis of amides from Butanedioic acid, 3-hydroxy-2,2-dimethyl-.

Theoretical Chemistry and Computational Modeling of Butanedioic Acid, 3 Hydroxy 2,2 Dimethyl

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of Butanedioic acid, 3-hydroxy-2,2-dimethyl-. These calculations, often employing Density Functional Theory (DFT) or ab initio methods, allow for a detailed exploration of the molecule's potential energy surface.

Conformational Analysis and Tautomerism

The conformational landscape of Butanedioic acid, 3-hydroxy-2,2-dimethyl- is complex due to the rotational freedom around its single bonds. Theoretical calculations can identify various stable conformers and the energy barriers between them. For substituted succinic acids, the relative orientation of the two carboxyl groups is a key determinant of conformational stability, with possibilities of both gauche and trans arrangements. Intramolecular hydrogen bonding between the hydroxyl group and a carboxyl group can significantly stabilize certain conformations.

Tautomerism, the interconversion of structural isomers, is also a theoretical possibility for this molecule. Specifically, keto-enol tautomerism could occur, although for simple dicarboxylic acids, the diketo form is generally predominant. Computational studies can predict the relative energies of different tautomers to determine their probable abundance.

| Property | Description | Theoretical Value |

| Most Stable Conformer | Characterized by an intramolecular hydrogen bond between the hydroxyl group and a carboxyl oxygen. | - |

| Dihedral Angle (C1-C2-C3-C4) | The angle between the two carboxyl groups in the most stable conformer. | Gauche (~60°) |

| Relative Energy of Tautomers | Energy difference between the diketo and a possible enol form. | Diketo form is significantly more stable. |

Note: The theoretical values in this table are illustrative and represent typical outcomes of quantum chemical calculations for similar molecules.

Electrostatic Potential Surface and Reactivity Prediction

The molecular electrostatic potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. For Butanedioic acid, 3-hydroxy-2,2-dimethyl-, the ESP surface would show negative potential (typically colored red) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be located around the acidic hydrogen atoms of the carboxyl and hydroxyl groups, highlighting their propensity for nucleophilic interaction or deprotonation. The ESP can also be correlated with acidity (pKa values).

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carboxyl Oxygen Atoms | Highly Negative | Susceptible to electrophilic attack; Hydrogen bond acceptor |

| Hydroxyl Oxygen Atom | Negative | Susceptible to electrophilic attack; Hydrogen bond acceptor |

| Carboxyl Hydrogen Atoms | Highly Positive | Acidic; Prone to deprotonation; Hydrogen bond donor |

| Hydroxyl Hydrogen Atom | Positive | Acidic; Prone to deprotonation; Hydrogen bond donor |

Note: The predictions in this table are based on the general principles of electrostatic potential surfaces for carboxylic and hydroxy acids.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of Butanedioic acid, 3-hydroxy-2,2-dimethyl- in a solvent environment, typically water. By simulating the movement of the solute and solvent molecules over time, MD can reveal detailed information about solvation, stability, and intermolecular interactions. These simulations can show how the molecule's conformation changes in solution and how it forms hydrogen bonds with surrounding water molecules. The stability of the molecule in solution can be assessed by monitoring its structural fluctuations over the course of the simulation.

In Silico Prediction of Chiral Properties and Optical Activity

Butanedioic acid, 3-hydroxy-2,2-dimethyl- possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). This means the molecule can exist as two non-superimposable mirror images, or enantiomers. Computational methods can be employed to predict the chiral properties of these enantiomers. For instance, quantum chemical calculations can be used to simulate the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. By comparing the simulated spectra with experimental data, the absolute configuration of a synthesized sample can be determined. These in silico predictions are a powerful tool in stereochemical analysis.

| Chiral Property | Computational Method | Predicted Outcome |

| Absolute Configuration | Comparison of predicted and experimental ECD/ORD spectra. | Can distinguish between R and S enantiomers. |

| Specific Rotation | Time-dependent density functional theory (TD-DFT) calculations. | Provides a theoretical value for the rotation of plane-polarized light. |

Note: The outcomes in this table are illustrative of the capabilities of in silico methods for predicting chiral properties.

Potential Applications in Advanced Chemical Synthesis and Materials Science

A Valuable Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in Butanedioic acid, 3-hydroxy-2,2-dimethyl- makes it a compelling chiral building block for asymmetric synthesis. This process is crucial for producing single-enantiomer compounds, which are vital in pharmaceuticals and other specialized chemical industries where specific stereochemistry is essential for biological activity or material performance.

Crafting Complexity: Stereoselective Synthesis of Organic Molecules

The principles of stereoselective synthesis, which prioritize the formation of a specific stereoisomer, can be effectively applied using Butanedioic acid, 3-hydroxy-2,2-dimethyl- . While direct examples of its use are not widely documented, analogous strategies with similar structures highlight its potential. For instance, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been successfully achieved using Evans chemistry. nih.gov This method employs chiral auxiliaries to direct the stereochemical outcome of reactions like aldol (B89426) additions.

A similar approach could be envisioned for Butanedioic acid, 3-hydroxy-2,2-dimethyl- . By attaching a chiral auxiliary to one of the carboxylic acid groups, it would be possible to control the stereochemistry of reactions at the carbon atom bearing the hydroxyl group. This would allow for the synthesis of complex molecules with multiple, well-defined stereocenters, a critical requirement in the development of new drugs and other biologically active compounds.

The Path to Purity: Preparing Enantiomerically Enriched Intermediates

The creation of enantiomerically enriched intermediates is a cornerstone of modern organic synthesis. Butanedioic acid, 3-hydroxy-2,2-dimethyl- can serve as a versatile starting material for this purpose. Through enzymatic resolution or asymmetric catalysis, the racemic mixture of the acid can be separated into its individual enantiomers. These pure enantiomers can then be used in subsequent reactions to produce a wide array of enantiomerically pure products.

The selective transformation of one of the carboxylic acid groups or the hydroxyl group, while preserving the stereocenter, would yield valuable chiral intermediates. These intermediates, possessing a defined three-dimensional structure, are crucial for building complex target molecules with high stereochemical purity.

Pioneering Polymer Chemistry and Bio-Based Materials

The dual carboxylic acid functionality of Butanedioic acid, 3-hydroxy-2,2-dimethyl- positions it as a promising monomer for the synthesis of specialty polyesters. Its structural similarity to succinic acid, a key component in the bio-based polymer Polybutylene Succinate (B1194679) (PBS), suggests its potential in creating novel, sustainable materials. mdpi.comresearchgate.netfraunhofer.demdpi.comdoaj.org

A New Monomer on the Block: Specialty Polyester (B1180765) Synthesis

In a manner analogous to how succinic acid is used to produce PBS, Butanedioic acid, 3-hydroxy-2,2-dimethyl- can be copolymerized with various diols to form novel polyesters. The presence of the hydroxyl group and the gem-dimethyl groups on the polymer backbone would introduce unique properties not found in traditional succinate-based polyesters.

The hydroxyl group offers a site for further functionalization or cross-linking, allowing for the creation of more complex polymer architectures. The dimethyl groups, on the other hand, would likely impact the polymer's crystallinity, thermal properties, and degradation profile. These specialty polyesters could find applications in areas requiring specific material characteristics, such as in advanced coatings, specialty fibers, and controlled-release matrices, where direct human contact is not a factor.

The Chiral Advantage: Tailoring Polymer Properties

The incorporation of a chiral monomer like Butanedioic acid, 3-hydroxy-2,2-dimethyl- into a polyester chain can have a profound impact on the material's macroscopic properties. The stereochemistry of the monomer unit can influence the polymer's chain packing, morphology, and ultimately, its physical and mechanical characteristics. nih.govresearchgate.netmdpi.compsu.edu

For example, using a single enantiomer of the monomer could lead to the formation of crystalline or semi-crystalline polymers with distinct thermal and mechanical properties compared to a polymer made from the racemic mixture. This ability to tailor polymer properties through chirality opens up new avenues for designing "smart" materials with tunable degradation rates, specific optical properties, or enhanced thermal stability.

Future Research Directions and Emerging Methodologies

Integrated Omics Approaches for Identifying Biosynthetic Pathways in Plants

The natural occurrence and biosynthesis of Butanedioic acid, 3-hydroxy-2,2-dimethyl- in plants have not been extensively documented. However, the field of plant metabolomics is rapidly advancing, and integrated "omics" approaches provide a powerful toolkit for the discovery of novel biosynthetic pathways. researchgate.netnih.gov These strategies combine genomics, transcriptomics, and metabolomics to link gene expression patterns with the production of specific metabolites. nih.gov

Elucidating the biosynthetic route to a target molecule like Butanedioic acid, 3-hydroxy-2,2-dimethyl- would involve several steps. Initially, untargeted metabolomics would be used to screen various plant species to identify potential producers. Once a source is identified, a multi-omics approach would be employed. Transcriptomic analysis of plant tissues showing high accumulation of the compound can identify co-expressed genes, which often belong to the same biosynthetic pathway. nih.gov These candidate genes, frequently organized in biosynthetic gene clusters (BGCs), can then be functionally characterized. researchgate.net

For instance, the production of another dicarboxylic acid, muconic acid, was successfully engineered in Arabidopsis by expressing bacterial enzymes that convert the endogenous plant metabolite salicylic (B10762653) acid into the target compound. nih.gov A similar strategy could be envisioned for Butanedioic acid, 3-hydroxy-2,2-dimethyl-, should its precursor in a plant chassis be identified. The integration of various omics datasets, often aided by computational tools and artificial intelligence, is key to streamlining the complex process of pathway discovery from the vast amount of data generated. nih.gov

Table 1: Overview of Integrated Omics Technologies for Biosynthetic Pathway Discovery This table is interactive. Click on the headers to sort.

| Technology | Data Generated | Application in Pathway Discovery |

|---|---|---|

| Genomics | Complete DNA sequence, gene identification, and annotation. | Identifies potential biosynthetic gene clusters (BGCs) and enzyme-coding genes. researchgate.net |

| Transcriptomics | Gene expression levels (RNA) across different tissues or conditions. | Identifies genes that are co-expressed with the production of the target metabolite. nih.gov |

| Metabolomics | Profiles of small-molecule metabolites in a biological sample. | Detects the presence and quantity of the target compound and related intermediates. |

| Proteomics | Protein expression levels and post-translational modifications. | Confirms the translation of identified genes into active enzymes. |

Advanced Biocatalytic Systems for Stereospecific Synthesis

Chemical synthesis of complex molecules with specific stereochemistry can be challenging. Advanced biocatalytic systems, utilizing isolated enzymes or whole-cell microorganisms, offer a green and highly selective alternative. For a chiral molecule like Butanedioic acid, 3-hydroxy-2,2-dimethyl-, achieving stereospecificity is crucial as different enantiomers can have vastly different biological activities.

The discovery and optimization of enzymes are central to this approach. Site-directed mutagenesis can be used to improve an enzyme's activity, stability, or affinity for a non-native substrate. chemistryviews.org Researchers have successfully engineered variants of the enzyme halohydrin dehalogenase (HHDH) to achieve regiodivergent ring-opening of epoxides, allowing for the synthesis of different chiral 1,2-azidoalcohols with high precision. nih.gov A similar strategy could be applied to identify or engineer enzymes capable of the stereospecific hydroxylation or methylation of a suitable butanedioic acid precursor.

Table 2: Examples of Advanced Biocatalytic Strategies This table is interactive. Click on the headers to sort.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Multi-Enzyme Cascade | Multiple enzymes are used in a single reaction vessel to perform sequential transformations. | Three-enzyme system (nitroreductase, mutase, dehydrogenase) for 3-Amino-2-hydroxy acetophenone (B1666503) synthesis. | chemistryviews.org |

| Enzyme Engineering | Modification of an enzyme's amino acid sequence to enhance its properties (e.g., activity, stability, selectivity). | Mutagenesis of habA mutase to expand its active pocket and increase substrate affinity. | chemistryviews.org |

| Metabolic Engineering | Modification of a microorganism's metabolic pathways to channel precursors towards the desired product. | Engineering S. cerevisiae with a novel oxaloacetate pathway to produce 18.1 g/L of 3-hydroxypropionic acid. | rsc.org |

| Dual-Enzyme Systems | Combining two enzymes to perform complementary reactions for regiodivergent synthesis. | Styrene monooxygenase and halohydrin dehalogenase variants for asymmetric hydroxyazidation of alkenes. | nih.gov |

Structure-Activity Relationship Studies in Non-Human Biological Models

Understanding how the chemical structure of a molecule relates to its biological activity is a cornerstone of medicinal chemistry and toxicology. nih.govnih.gov For Butanedioic acid, 3-hydroxy-2,2-dimethyl-, structure-activity relationship (SAR) studies in non-human biological models are essential to identify potential therapeutic applications or toxicological risks. Such studies typically involve synthesizing a series of related analogs and testing their effects in biological assays, such as enzyme inhibition or cell-based models. researchgate.net

Given its structure as a substituted succinic acid, a primary hypothesis is that it could act as an inhibitor of enzymes that process succinate (B1194679). A key target is succinate dehydrogenase (SDH), a vital enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.gov Small dicarboxylic acids like malonate are classic competitive inhibitors of SDH because their structure mimics that of the natural substrate, succinate. libretexts.org By binding to the active site without undergoing a reaction, they block the enzyme's function. libretexts.org It is plausible that Butanedioic acid, 3-hydroxy-2,2-dimethyl- could act in a similar manner, and SAR studies would involve examining how the 3-hydroxy and 2,2-dimethyl substitutions affect its binding affinity and inhibitory potency.

Other enzymes could also be targets. For example, studies on aryl derivatives of succinic acid have shown them to be reversible inhibitors of acetylcholinesterase, an important target in Alzheimer's disease research. researchgate.net SAR analysis in that study revealed that the nature and position of substituents on the core structure were critical for inhibitory activity. researchgate.net By testing Butanedioic acid, 3-hydroxy-2,2-dimethyl- and its derivatives against a panel of enzymes and in cell-based assays (e.g., cancer cell lines, bacterial biofilm formation), researchers can build a comprehensive biological activity profile and identify promising avenues for further development.

Table 4: Examples of Succinic Acid Analogs and Their Biological Targets This table is interactive. Click on the headers to sort.

| Compound | Biological Target | Mode of Action | Reference |

|---|---|---|---|

| Malonic Acid | Succinate Dehydrogenase (SDH) | Competitive Inhibitor | libretexts.org |

| Nitropropionic Acid | Succinate Dehydrogenase (SDH) | Substrate Analog Inhibitor | nih.gov |

| Aryl Succinic Acid Aminophenol Derivatives | Acetylcholinesterase (AChE) | Reversible Competitive Inhibitor | researchgate.net |

| Tartryl-CoA | Succinyl-CoA Synthetase (SCS) | Competitive Inhibitor | nih.gov |

| 2,2-difluorosuccinic acid | Dicarboxylic Acid Transporter | Substrate for selection of transport mutants | researchgate.net |

Conclusion

Summary of Current Academic Understanding

Butanedioic acid, 3-hydroxy-2,2-dimethyl- is a dicarboxylic acid characterized by a four-carbon butanedioic acid (succinic acid) backbone. Key modifications include a hydroxyl (-OH) group at the C3 position and two methyl groups at the C2 position, creating a gem-dimethyl configuration. The presence of a stereocenter at the C3 position means the compound can exist as two distinct enantiomers, (R)-3-hydroxy-2,2-dimethylbutanedioic acid and (S)-3-hydroxy-2,2-dimethylbutanedioic acid.

Its structure provides it with several reactive sites: two carboxylic acid groups and one secondary alcohol group. This trifunctional nature theoretically allows it to act as a versatile chemical intermediate. Due to its chirality and defined stereochemistry, it falls into the valuable category of chiral building blocks, which are fundamental components in the asymmetric synthesis of complex molecules like pharmaceuticals and natural products. sigmaaldrich.com

While specific, experimentally verified data for this compound is sparse, basic physicochemical properties have been predicted through computational models. uni.lumolbase.com The synthesis of this specific molecule is not well-documented, but plausible synthetic routes can be hypothesized from known organic reactions, potentially starting from precursors like 2,2-dimethyl-3-hydroxypropanal. chemicalbook.comgoogle.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O5 | uni.lu |

| Molecular Weight | 162.141 g/mol | molbase.com |

| Monoisotopic Mass | 162.053 g/mol | molbase.com |

| Topological Polar Surface Area | 94.83 Ų | molbase.com |

| Predicted XLogP | -0.4 | uni.lu |

Outstanding Research Questions and Challenges

The most significant challenge surrounding Butanedioic acid, 3-hydroxy-2,2-dimethyl- is the pronounced lack of dedicated research and empirical data. uni.lu This gap in the literature gives rise to several fundamental questions and hurdles for future investigation.

Stereoselective Synthesis: A primary challenge is the development of an efficient and high-yield synthetic pathway. Crucially, this synthesis must be stereoselective, allowing for the specific production of either the (R) or (S) enantiomer in high purity. Methods for asymmetric synthesis or chiral resolution would need to be established, which are often complex and resource-intensive processes. nih.govresearchgate.net

Biological Function: The biological role of this compound is entirely unknown. It is unclear whether it is a naturally occurring metabolite in any organism or if it possesses any bioactivity. This stands in contrast to structurally similar compounds, such as 3-hydroxy-2,2-dimethylbutyric acid, which has been identified as a metabolite of the drug simvastatin. ebi.ac.uk A key research question is whether this dicarboxylic acid analogue has a metabolic origin or any interaction with biological systems.

Full Characterization: Comprehensive characterization of its chemical and physical properties remains to be performed. This includes experimental determination of its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Such fundamental data is essential for any future application.

Reactivity and Utility: The practical utility of the compound as a chemical intermediate has not been demonstrated. Research is needed to explore its reactivity and determine if its unique structure offers any advantages over other more common building blocks in the synthesis of new materials or molecules.

Long-Term Research Perspectives for Butanedioic acid, 3-hydroxy-2,2-dimethyl- in Chemical and Biological Sciences

Despite the current lack of data, the molecular structure of Butanedioic acid, 3-hydroxy-2,2-dimethyl- suggests several long-term research avenues.

In Chemical Sciences: The compound's future in chemistry is intrinsically linked to its potential as a specialized chiral building block. Its three functional groups could be used to synthesize novel polymers, such as specialty polyesters or polyamides, where the gem-dimethyl group could confer unique properties like increased thermal stability or altered solubility. Furthermore, its structure makes it a candidate as an organic linker for the creation of new Metal-Organic Frameworks (MOFs), potentially leading to materials with tailored porosity for applications in gas storage or catalysis. rsc.org

In Biological Sciences: The long-term perspective in biology hinges on its synthesis and subsequent screening for bioactivity. A primary goal would be to investigate its potential as a lead compound in drug discovery. Given that derivatives of similar small, functionalized acids have shown activity as enzyme inhibitors, this molecule could be screened against various biological targets. rsc.org Additionally, advanced metabolomic studies could be employed to determine if the compound exists as a yet-undiscovered endogenous metabolite in biological systems, which could reveal new metabolic pathways or disease biomarkers. nih.gov The synthesis of its pure enantiomers would be critical for probing interactions with chiral biological targets like enzymes and receptors.

Q & A

Q. What are the optimal synthetic routes for producing 3-hydroxy-2,2-dimethylbutanedioic acid with high purity?

Methodological Answer: The synthesis typically involves esterification or hydroxylation of pre-functionalized succinic acid derivatives. For example, diethyl ester derivatives (e.g., CAS 111479-97-1) can be synthesized via acid-catalyzed esterification using ethanol and sulfuric acid, followed by purification via recrystallization in ethanol/water mixtures. Key parameters include temperature control (60–80°C) and stoichiometric excess of alcohol to drive the reaction . Purity can be confirmed using HPLC with a C18 column and UV detection at 210 nm.

Q. How can researchers characterize the structural configuration of 3-hydroxy-2,2-dimethylbutanedioic acid?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Use - and -NMR to identify the hydroxyl (-OH), methyl (-CH), and carboxyl (-COOH) groups. For diethyl esters, expect signals at δ 1.2–1.4 ppm (CHCH) and δ 4.1–4.3 ppm (COOCH) .

- IR Spectroscopy : Look for O-H stretches (~3200 cm), C=O (1700–1750 cm), and C-O (1200–1300 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., m/z 218.1154 for CHO) .

Q. What experimental methods are used to determine the solubility of 3-hydroxy-2,2-dimethylbutanedioic acid in aqueous and organic solvents?

Methodological Answer: Use gravimetric analysis:

Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C.

Filter undissolved material and evaporate the solvent under reduced pressure.

Calculate solubility (g/L) from the residue mass. For polar solvents, expect higher solubility due to hydrogen bonding with hydroxyl and carboxyl groups. Compare with structurally similar compounds (e.g., 3-hydroxy-2,2-dimethylpropionaldehyde solubility data) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted physicochemical properties of 3-hydroxy-2,2-dimethylbutanedioic acid?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate dipole moments, pKa, and logP values. Compare with experimental data (e.g., pKa from potentiometric titration).

- Solvent Effects : Use COSMO-RS simulations to predict solubility and partition coefficients. Discrepancies may arise from solvent polarity or hydrogen-bonding interactions not fully captured in models .

Q. What catalytic systems enhance the stereoselective synthesis of 3-hydroxy-2,2-dimethylbutanedioic acid derivatives?

Methodological Answer:

- Metal Catalysts : Use chiral Ru or Pd complexes for asymmetric hydrogenation of ketone intermediates. For example, Ru-BINAP catalysts achieve >90% enantiomeric excess (ee) in hydroxylation reactions .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can esterify the carboxyl group with stereochemical control in non-aqueous media .

Q. How should researchers design experiments to evaluate the biological activity of 3-hydroxy-2,2-dimethylbutanedioic acid in plant physiology studies?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., ACC oxidase in ethylene biosynthesis) using purified proteins and spectrophotometric NADH depletion assays .

- In Vivo Studies : Apply the compound to Arabidopsis thaliana or crop models (e.g., 0.1–1.0 mM foliar spray) and monitor growth metrics (stem elongation, root development) over 14 days. Include daminozide (a structural analog) as a positive control .

Q. What strategies mitigate interference from hydroxyl and carboxyl groups during chromatographic analysis of 3-hydroxy-2,2-dimethylbutanedioic acid?

Methodological Answer:

- Derivatization : Silylate hydroxyl groups with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to reduce polarity and improve GC-MS resolution .

- Mobile Phase Optimization : For HPLC, use acidic conditions (0.1% formic acid) with a gradient of acetonitrile/water to minimize peak tailing .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for 3-hydroxy-2,2-dimethylbutanedioic acid in different solvent systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.